molecular formula C32H32N2O4 B4862661 7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B4862661
M. Wt: 508.6 g/mol
InChI Key: CYUIACPDVJWPCO-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound belonging to the class of tetrahydroquinolines. This compound is notable for its diverse biological activities and potential therapeutic applications. The tetrahydroquinoline moiety is present in various natural products and synthetic compounds, making it a significant scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves a multi-step process. One common method includes the Povarov cycloaddition reaction, which is a [4+2] cycloaddition between an aniline, an aldehyde, and an alkene. This reaction is followed by N-acylation to introduce the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Povarov reaction conditions to increase yield and purity. This can include the use of deep eutectic solvents and green chemistry principles to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols .

Scientific Research Applications

7-(3,4-Dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an NF-κB inhibitor, which is useful in anticancer drug research. It may also modulate retinoid nuclear receptors and inhibit lipopolysaccharide-induced inflammatory mediators, impacting various brain disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,4-Dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific structural features and the broad range of biological activities it exhibits. Its ability to act on multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O4/c1-19-10-8-9-13-24(19)34-32(36)29-20(2)33-25-16-23(22-14-15-27(37-3)28(18-22)38-4)17-26(35)31(25)30(29)21-11-6-5-7-12-21/h5-15,18,23,30,33H,16-17H2,1-4H3,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUIACPDVJWPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4)C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 2
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7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Reactant of Route 4
7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 5
7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 6
Reactant of Route 6
7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

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